molecular formula C9H10N2O4 B167367 4-Nitro-DL-phenylalanine CAS No. 1991-83-9

4-Nitro-DL-phenylalanine

Cat. No. B167367
CAS RN: 1991-83-9
M. Wt: 210.19 g/mol
InChI Key: GTVVZTAFGPQSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-DL-phenylalanine is a non-protein amino acid that is used in scientific research for various purposes. This amino acid is synthesized chemically and is not found naturally in any living organism.

Scientific Research Applications

Self-Assembly and Material Formation

4-Nitrophenylalanine (4NP) demonstrates a significant impact on the self-assembly process in solvents. Singh et al. (2020) explored the self-assembling behavior of 4NP in different solvents, noting its enhanced efficiency as a gelator compared to native phenylalanine. They utilized techniques like X-ray diffraction and UV-Vis spectroscopy to study these patterns, revealing distinct self-assembling structures in DMSO and water, influenced by the presence of the nitro group in the aromatic ring (Singh et al., 2020).

Enzymatic Activity and Protein Synthesis

4-Nitrophenylalanine plays a role in enzymatic processes. Schuster and Rétey (1995) investigated the mechanism of action of phenylalanine ammonia-lyase, noting that the enzyme catalyzes the deamination of L-4-nitrophenylalanine. This suggests a mechanism involving an electrophilic attack in the phenyl group, with 4-nitrophenylalanine playing a crucial role in this process (Schuster & Rétey, 1995).

Fluorescent Labeling in Peptides and Proteins

4-Nitrophenylalanine has been utilized in fluorescent labeling. Siemion et al. (1987) described the introduction of N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine into peptide chains as a fluorescent marker. This demonstrates the application of 4-nitrophenylalanine derivatives in enhancing the visibility and tracking of peptides and proteins (Siemion et al., 1987).

Applications in Biophysics and Protein Environment Study

4-Nitrophenylalanine is used in biophysical studies to probe local protein environments. Bazewicz et al. (2012) expanded the utility of 4-cyano-L-phenylalanine, a derivative of 4-nitrophenylalanine, as a vibrational reporter in proteins. Their work involves the genetic incorporation of this modified amino acid into proteins, allowing for the study of protein structure and dynamics (Bazewicz et al., 2012).

Genetic Incorporation and Study of Protein Folding

4-Nitrophenylalanine is involved in genetic incorporation studies. Tharp et al. (2014) encoded several phenylalanine derivatives, including nitro derivatives, in Escherichia coli and mammalian cells. They showcased the use of o-cyano-phenylalanine, a derivative, as a sensor for protein folding and unfolding studies, highlighting the broad applications of 4-nitrophenylalanine in biochemical and biophysical research (Tharp et al., 2014).

properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862482
Record name 4-Nitrophenylalanine
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Molecular Weight

210.19 g/mol
Source PubChem
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Product Name

4-Nitro-DL-phenylalanine

CAS RN

2922-40-9, 1991-83-9, 949-99-5
Record name 4-Nitro-DL-phenylalanine
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Record name 4-Nitrophenylalanine
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Record name 4-Nitro-DL-phenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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